Product packaging for 4-Amino-1-Boc-piperidine(Cat. No.:CAS No. 87120-72-7)

4-Amino-1-Boc-piperidine

Cat. No.: B103825
CAS No.: 87120-72-7
M. Wt: 200.28 g/mol
InChI Key: LZRDHSFPLUWYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of the Piperidine (B6355638) Scaffold in Chemical Synthesis and Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry. encyclopedia.pubnih.gov This structural motif is present in a vast number of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. encyclopedia.pubresearchgate.netijnrd.org Piperidine derivatives are integral to over twenty classes of drugs, including analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pubnih.govresearchgate.net

The prevalence of the piperidine scaffold in drug design can be attributed to several key factors:

Modulation of Physicochemical Properties: The incorporation of a piperidine ring can significantly influence a molecule's solubility, lipophilicity, and metabolic stability, all critical parameters for drug efficacy. thieme-connect.comthieme-connect.com

Enhancement of Biological Activity and Selectivity: The three-dimensional nature of the piperidine ring allows for precise spatial orientation of substituents, leading to enhanced binding affinity and selectivity for biological targets. thieme-connect.comthieme-connect.com

Improved Pharmacokinetic Profiles: Piperidine-containing compounds often exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties. thieme-connect.comthieme-connect.com

The introduction of chiral centers within the piperidine ring further expands its utility, allowing for the development of stereospecific drugs with improved potency and reduced side effects. thieme-connect.comthieme-connect.comresearchgate.net

Strategic Utility of the N-Boc Protecting Group in Organic Transformations

The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis. total-synthesis.comresearchgate.net Its strategic importance lies in its ability to temporarily mask the reactivity of a nitrogen atom, allowing for chemical transformations to be carried out on other parts of a molecule without unwanted side reactions. creative-peptides.comnumberanalytics.com

The key features of the N-Boc protecting group include:

Stability: The Boc group is resistant to a wide range of reaction conditions, including basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.comnih.gov

Ease of Introduction: It can be readily introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride). total-synthesis.comlibretexts.org

Mild Deprotection: The Boc group can be easily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), which preserves other sensitive functional groups in the molecule. creative-peptides.comnih.govlibretexts.orgamericanpeptidesociety.org This orthogonality to other common protecting groups, such as the Fmoc group (which is base-labile), is a significant advantage in multi-step syntheses. total-synthesis.comnumberanalytics.com

In the context of 4-Amino-1-Boc-piperidine, the Boc group protects the piperidine nitrogen, allowing for selective functionalization of the primary amino group at the 4-position. This strategic protection is crucial for its role as a versatile building block in the synthesis of complex target molecules. chemicalbook.com

Interactive Data Tables

Properties of this compound biosynth.comscbt.com

PropertyValue
CAS Number 87120-72-7
Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
Alternate Names 1-Boc-4-piperidinamine; tert-Butyl 4-amino-1-piperidinecarboxylate

Common Protecting Groups in Peptide Synthesis total-synthesis.comcreative-peptides.comnumberanalytics.comlibretexts.org

Protecting GroupAbbreviationCommon Reagent for IntroductionConditions for Removal
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonateAcidic (e.g., TFA)
9-FluorenylmethyloxycarbonylFmocFluorenylmethyloxycarbonyl chlorideBasic (e.g., piperidine)
BenzyloxycarbonylCbz / ZBenzyl (B1604629) chloroformateCatalytic Hydrogenation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N2O2 B103825 4-Amino-1-Boc-piperidine CAS No. 87120-72-7

Properties

IUPAC Name

tert-butyl 4-aminopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRDHSFPLUWYAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Record name boc-4-aminopiperidine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40361501
Record name 4-Amino-1-Boc-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87120-72-7
Record name tert-Butyl 4-aminopiperidine-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87120-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-Boc-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40361501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidinecarboxylic acid, 4-amino-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.067
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Amino-1-Boc-piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Advanced Chemical Transformations of 4 Amino 1 Boc Piperidine

Established Synthetic Routes to 4-Amino-1-Boc-piperidine

Synthesis from 1-Benzyl-4-piperidone Precursors

A prevalent and well-documented synthetic pathway to this compound commences with 1-benzyl-4-piperidone. This multi-stage process is initiated by the reductive amination of the piperidone precursor. In this crucial transformation, the ketone functionality is converted into a primary amine. This is typically accomplished using a reducing agent like sodium borohydride (B1222165) in the presence of an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297). The reaction mechanism involves the in-situ formation of an imine intermediate, which is subsequently reduced to yield 1-benzyl-4-aminopiperidine.

The subsequent phase involves the protection of the newly introduced amino group. The presence of the benzyl (B1604629) group on the ring nitrogen can present challenges for the selective protection of the exocyclic amine; however, this can be managed under carefully controlled reaction conditions.

The final stage of this synthesis involves the removal of the N-benzyl protecting group, which is then followed by the introduction of the tert-butoxycarbonyl (Boc) group onto the ring nitrogen. Catalytic hydrogenation is a common method for debenzylation, where the N-benzylpiperidine derivative is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This step cleaves the benzyl group, affording 4-aminopiperidine (B84694). Following debenzylation, the Boc group is installed by reacting the secondary amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base, for instance, triethylamine (B128534) or sodium bicarbonate, to produce the final compound, this compound.

StepReactant(s)Reagent(s)Product
11-Benzyl-4-piperidoneAmmonium acetate, Sodium borohydride1-Benzyl-4-aminopiperidine
21-Benzyl-4-aminopiperidineHydrogen gas, Palladium on carbon (Pd/C)4-Aminopiperidine
34-AminopiperidineDi-tert-butyl dicarbonate (Boc₂O), TriethylamineThis compound

Derivatization from 4-Piperidinecarboxamide

An alternative synthetic route to this compound is through the derivatization of 4-piperidinecarboxamide. This approach leverages the Hofmann rearrangement, a classical organic reaction that transforms a primary amide into a primary amine with the loss of one carbon atom.

The synthesis begins with the N-protection of 4-piperidinecarboxamide using a Boc group. This is achieved by reacting 4-piperidinecarboxamide with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, resulting in the formation of 1-Boc-4-piperidinecarboxamide. This initial step ensures that the subsequent rearrangement reaction occurs specifically at the carboxamide functional group.

The cornerstone of this synthetic strategy is the Hofmann rearrangement of 1-Boc-4-piperidinecarboxamide. The amide is treated with a potent oxidizing agent, commonly bromine or N-bromosuccinimide (NBS), in the presence of a strong base like sodium hydroxide (B78521) or sodium methoxide. This reagent combination facilitates the conversion of the amide group into an isocyanate intermediate. Subsequent hydrolysis of this intermediate under the reaction conditions leads to the formation of the primary amine, this compound, with the concurrent loss of the carbonyl carbon as carbon dioxide.

StepReactant(s)Reagent(s)Intermediate/Product
14-PiperidinecarboxamideDi-tert-butyl dicarbonate (Boc₂O), Base1-Boc-4-piperidinecarboxamide
21-Boc-4-piperidinecarboxamideBromine, Sodium hydroxideThis compound

Preparation from 1-tert-Butoxycarbonylpiperidine-4-one

A frequently employed and efficient synthesis of this compound starts from 1-tert-butoxycarbonylpiperidine-4-one, also known as N-Boc-4-piperidone. The commercial availability and stability of the starting material make this a popular choice. The pivotal transformation in this synthesis is the reductive amination of the ketone.

This reaction involves treating N-Boc-4-piperidone with an ammonia source, such as ammonium acetate or aqueous ammonia, and a reducing agent. A range of reducing agents can be utilized, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective. These mild reagents selectively reduce the imine intermediate that is formed in situ from the ketone and ammonia, thereby minimizing side reactions. The reaction is typically conducted in a solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE) at ambient temperature.

An alternative two-step, one-pot procedure involves the initial formation of an oxime. N-Boc-4-piperidone is first reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form the corresponding N-Boc-4-piperidone oxime. This intermediate is then reduced to the primary amine. Common reduction methods include catalytic hydrogenation with catalysts such as Raney nickel or palladium on carbon, or chemical reduction using reagents like lithium aluminum hydride (LiAlH₄) or sodium in ethanol.

MethodStarting MaterialReagent(s)Product
Reductive Amination1-tert-Butoxycarbonylpiperidine-4-oneAmmonium acetate, Sodium triacetoxyborohydrideThis compound
Oxime Reduction1-tert-Butoxycarbonylpiperidine-4-one1. Hydroxylamine hydrochloride, Base 2. Raney Nickel, HydrogenThis compound

Strategies Initiating from 4-Aminopiperidine

The synthesis of this compound can be accomplished by the direct protection of commercially available 4-aminopiperidine. This represents one of the most direct and atom-economical routes.

In this approach, 4-aminopiperidine, which possesses both a primary exocyclic amine and a secondary cyclic amine, is selectively protected at the ring nitrogen. The inherent difference in nucleophilicity between the primary and secondary amines enables selective reaction under controlled conditions. The secondary amine of the piperidine (B6355638) ring is generally more nucleophilic and less sterically hindered, favoring reaction with bulky electrophiles like di-tert-butyl dicarbonate (Boc₂O).

The reaction is typically performed by treating 4-aminopiperidine with one equivalent of di-tert-butyl dicarbonate in a suitable solvent system, such as dichloromethane, tetrahydrofuran (B95107) (THF), or a biphasic mixture of water and an organic solvent. The addition of a mild base, for example, sodium bicarbonate or triethylamine, is often necessary to neutralize the acidic byproducts of the reaction. To enhance selectivity and minimize the formation of the di-protected byproduct, the reaction is usually carried out at or below room temperature.

Reactant(s)Reagent(s)Solvent(s)Product
4-AminopiperidineDi-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonateDichloromethane/WaterThis compound

Advanced and Catalytic Synthetic Approaches

Microwave-Assisted Solid-Phase Synthesis Techniques

Microwave-assisted solid-phase synthesis has become a valuable technique for expediting the synthesis of complex organic molecules, including derivatives of this compound. This methodology combines the advantages of solid-phase synthesis, such as simplified purification and the potential for automation, with the rapid heating and accelerated reaction rates afforded by microwave irradiation.

In the synthesis of this compound derivatives, this technique is particularly advantageous for the rapid diversification of the 4-amino group. The this compound scaffold can be anchored to a solid support, typically a resin, via the 4-amino group. This is generally achieved using a suitable linker that facilitates the eventual cleavage of the final product from the resin.

Once the scaffold is attached to the solid support, the piperidine nitrogen can undergo a deprotection step to remove the Boc group, followed by a variety of chemical transformations. These can include reactions such as acylation, sulfonylation, or reductive amination with a diverse array of aldehydes or ketones. Each of these synthetic steps can be significantly accelerated by conducting the reaction in a microwave reactor. The focused heating provided by microwaves can reduce reaction times from hours or even days to mere minutes.

Upon completion of the desired chemical modifications, the final product is cleaved from the solid support, yielding the derivatized piperidine. This approach enables the rapid generation of compound libraries based on the this compound scaffold, which is of significant interest in medicinal chemistry and drug discovery for conducting structure-activity relationship (SAR) studies.

StageDescriptionKey Features
1. Resin LoadingThis compound is covalently attached to a solid support via a cleavable linker.Covalent linkage through a cleavable linker.
2. DeprotectionThe Boc protecting group is removed from the piperidine nitrogen, typically using an acid like trifluoroacetic acid (TFA).Typically achieved with an acid like trifluoroacetic acid (TFA).
3. DiversificationThe free piperidine nitrogen is reacted with various chemical building blocks under microwave irradiation to accelerate reaction rates.Microwave irradiation accelerates reaction rates.
4. CleavageThe final derivatized piperidine product is cleaved from the solid support.Yields the purified, derivatized piperidine.

Reductive Amination Strategies Involving this compound

Reductive amination is a powerful and widely used method for the formation of C-N bonds, and this compound serves as a valuable amine source in these reactions. This strategy typically involves the reaction of the primary amino group of this compound with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary or tertiary amine.

A common approach involves the use of sodium triacetoxyborohydride (STAB) as the reducing agent. For instance, the reductive amination of N-Boc-4-piperidinone with aniline (B41778) using STAB is a key step in the synthesis of fentanyl and its analogs. dtic.mil This methodology is also applicable to the functionalization of this compound. In one study, this compound was reacted with 2-phenylacetaldehyde via reductive amination to yield a common intermediate for the synthesis of various analogs. nih.gov The reaction is typically carried out in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) and may be facilitated by the addition of a mild acid catalyst such as acetic acid. dtic.mil

Alternative reducing agents for reductive amination include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation. dtic.mil For example, reductive amination with an appropriate 3-formylbenzoic acid has been utilized in the synthesis of amide analogs. nih.gov The choice of reducing agent and reaction conditions can be tailored based on the specific substrate and desired outcome.

The following table summarizes representative examples of reductive amination reactions involving this compound:

Carbonyl CompoundReducing AgentSolventProductReference
2-PhenylacetaldehydeSodium triacetoxyborohydrideDichloromethaneN-(2-Phenylethyl)-1-Boc-piperidin-4-amine nih.gov
3-Formylbenzoic acidNot specifiedNot specified3-(((1-Boc-piperidin-4-yl)amino)methyl)benzoic acid nih.gov
N-Boc-(methylamino)acetaldehydeNot specifiedMethanol/Dichloromethanetert-butyl (1-(2-(methylamino)ethyl)piperidin-4-yl)carbamate rsc.org
4-Bromo-3-chlorobenzaldehydeNot specifiedNot specifiedtert-butyl (1-((4-bromo-3-chlorophenyl)methyl)piperidin-4-yl)carbamate nih.gov
AnilineSodium triacetoxyborohydrideDichloromethanetert-butyl 4-(phenylamino)piperidine-1-carboxylate dtic.mil

Acylation and Sulfonylation Reactions on the 4-Amino Moiety

The primary amino group at the C-4 position of this compound is readily acylated and sulfonylated, providing access to a diverse range of amide and sulfonamide derivatives. These reactions are typically carried out under basic conditions to neutralize the acid generated during the reaction.

Acylation: Acylation is commonly achieved by treating this compound with an acylating agent such as an acid chloride or an anhydride (B1165640) in the presence of a base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). For example, reaction with benzoyl chloride under basic conditions furnishes the corresponding N-benzoyl derivative. nih.gov Similarly, acylation with propionyl chloride is a key step in the synthesis of fentanyl. dtic.mil The choice of solvent is typically an aprotic solvent like dichloromethane (DCM).

Sulfonylation: In a similar fashion, sulfonamides can be prepared by reacting this compound with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base. nih.gov Pyridine (B92270) can also be employed as the base and solvent for this transformation, leading to high yields of the desired sulfonamide.

The following table provides examples of acylation and sulfonylation reactions:

ReagentBaseSolventProductYieldReference
Benzoyl chlorideBasic conditionsNot specifiedtert-butyl (1-benzoylpiperidin-4-yl)carbamateNot specified nih.gov
Propionyl chlorideDiisopropylethylamineDichloromethanetert-butyl 4-(N-phenylpropionamido)piperidine-1-carboxylateNot specified dtic.mil
Benzenesulfonyl chlorideBasic conditionsNot specifiedtert-butyl (1-(phenylsulfonyl)piperidin-4-yl)carbamateNot specified nih.gov
Methanesulfonyl chloridePyridinePyridinetert-butyl (1-(methylsulfonyl)piperidin-4-yl)carbamate91%
Acetyl chlorideTriethylamineDichloromethanetert-butyl (1-acetylpiperidin-4-yl)carbamate86%

Stereoselective Synthesis of this compound Derivatives

The stereochemistry of piperidine derivatives is often crucial for their biological activity. google.com Consequently, the development of stereoselective methods for the synthesis of this compound derivatives is of significant interest.

Enantioselective Transformations

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. In the context of this compound derivatives, this can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, and biocatalysis.

One approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. smolecule.com For example, auxiliary-based asymmetric hydrogenation of substituted pyridines can lead to the formation of piperidines with high optical purity. smolecule.com Another powerful technique is enantioselective deprotonation using a chiral base, such as (-)-sparteine (B7772259), in combination with an organolithium reagent. This can create a configurationally stable intermediate that reacts with electrophiles to give highly enantioenriched products. acs.org

Rhodium-catalyzed C-H insertion reactions have also been employed for the enantioselective functionalization of N-Boc-piperidine, leading to 2-substituted analogs with high enantioselectivity. researchgate.net

Diastereoselective Control in Piperidine Ring Modifications

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within a molecule. For piperidine derivatives, this is often achieved by taking advantage of the conformational preferences of the piperidine ring.

Stereoselective reduction of substituted 4-piperidones using reagents like sodium borohydride at low temperatures can exhibit high diastereoselectivity, often favoring the formation of the diequatorial isomer. smolecule.com The diastereoselectivity of these reductions can be enhanced by the presence of inorganic acids. smolecule.com

Conjugate addition reactions of lithiated N-Boc allylic and benzylic amines to nitroalkenes have been shown to proceed with high diastereoselectivity, providing access to substituted piperidines. acs.org Furthermore, diastereoselective substitutions of intermediate lactams can be used to introduce additional stereocenters. acs.org Palladium-catalyzed intramolecular allylic amination is another method where the protecting group can act as a chiral directing group to control the diastereoselectivity of the cyclization. mdpi.com

MethodKey FeaturesOutcomeReference
Chiral Auxiliary-Based HydrogenationEmploys chiral oxazolidinones to induce asymmetry.Stereoselective formation of piperidines with up to four new chiral centers. smolecule.com
Enantioselective DeprotonationUses chiral ligands like (-)-sparteine for asymmetric synthesis.Preferential removal of a pro-chiral hydrogen, leading to high enantiomeric ratios.
Stereoselective Reduction of 4-PiperidonesBorohydride-mediated reduction at low temperatures.High diastereoselectivity, favoring diequatorial isomers. smolecule.com
Conjugate Addition to NitroalkenesLithiated N-Boc amines add to nitroalkenes with high diastereoselectivity.Access to highly enantioenriched 3,4-substituted piperidines. acs.org
Palladium-Catalyzed Intramolecular Allylic AminationThe protecting group influences the stereochemical outcome.Diastereoselective formation of piperidine rings. mdpi.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in In the synthesis of this compound and its derivatives, applying these principles can lead to more sustainable and environmentally friendly manufacturing processes. Key areas of focus include the use of biocatalysis, minimizing waste, and using less hazardous solvents. rasayanjournal.co.inunibo.it

Biocatalytic Approaches for Chiral Amine Production

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and sustainable alternative to traditional chemical methods for the production of chiral amines. nih.govacs.org Enzymes operate under mild conditions (physiological pH and temperature), often in aqueous media, and exhibit high selectivity, which can reduce the need for protecting groups and minimize the formation of byproducts. nih.govacs.org

ω-Transaminases (TAs) are a class of enzymes that have gained significant attention for the asymmetric synthesis of chiral amines. beilstein-journals.org These enzymes catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a prochiral ketone, generating a chiral amine with high enantiomeric excess. beilstein-journals.orgmdpi.com The use of immobilized ω-transaminases is particularly advantageous for industrial applications as it allows for easy separation of the catalyst from the product and enables catalyst recycling. beilstein-journals.orgunipi.it

A notable application is the synthesis of both enantiomers of 3-amino-1-Boc-piperidine from the prochiral precursor 1-Boc-3-piperidone using immobilized ω-transaminases. beilstein-journals.orgunipi.it This one-step biocatalytic approach offers high yields and enantiomeric excess, representing a significant improvement over multi-step chemical syntheses. beilstein-journals.org

Imine reductases (IREDs) are another class of enzymes that are valuable for the synthesis of chiral amines via the asymmetric reduction of imines. researchgate.net These enzymes have been successfully employed in the synthesis of key chiral amine intermediates for pharmaceuticals. researchgate.net

The application of biocatalysis in the synthesis of this compound derivatives aligns with several green chemistry principles, including:

Catalysis: Enzymes are highly efficient catalysts.

Benign Solvents: Reactions are often run in water.

Atom Economy: High selectivity minimizes waste.

Renewable Feedstocks: Enzymes are derived from renewable sources.

Enzyme ClassReaction TypeSubstrate ExampleKey AdvantageReference
ω-Transaminases (TAs)Asymmetric amination of ketones1-Boc-3-piperidoneHigh enantioselectivity in a single step. beilstein-journals.orgunipi.it
Imine Reductases (IREDs)Asymmetric reduction of iminesProchiral iminesAccess to secondary and tertiary chiral amines. researchgate.net

Sustainable Methodologies for Piperidine Derivatization

One of the most promising sustainable approaches for the synthesis of chiral amino-piperidines is biocatalysis, particularly the use of ω-transaminases (ω-TAs). These enzymes catalyze the asymmetric amination of a ketone precursor, offering a direct and highly enantioselective route to chiral amines in a single step. A notable application of this method is in the synthesis of enantiomerically pure (R)- and (S)-3-amino-1-Boc-piperidine from the prochiral precursor 1-Boc-3-piperidone. beilstein-journals.org This process utilizes commercially available immobilized ω-transaminases, with isopropylamine (B41738) as the amine donor, providing high conversion rates and excellent enantiomeric excess. beilstein-journals.org The enzymes are covalently immobilized on a resin, which allows for easy separation from the reaction mixture and subsequent reuse, enhancing the sustainability of the process. beilstein-journals.org

Research into the transamination of 1-Boc-3-piperidone has evaluated various immobilized transaminases to optimize the synthesis of both the (R) and (S) enantiomers of the corresponding amine. The findings highlight the efficiency and selectivity of specific biocatalysts under defined reaction conditions. beilstein-journals.org

Table 1: Biocatalytic Transamination of 1-Boc-3-piperidone Using Immobilized ω-Transaminases

This table summarizes the performance of different commercially available immobilized ω-transaminases in the asymmetric synthesis of 3-amino-1-Boc-piperidine, showcasing the conversion rates and enantiomeric excess achieved for the (R) and (S) enantiomers.

BiocatalystTarget EnantiomerConversion (%)Enantiomeric Excess (ee, %)
ATA-025-IMB(S)-3-amino-1-Boc-piperidine>99>99
ATA-013-IMB(S)-3-amino-1-Boc-piperidine97>99
ATA-P1-A06(R)-3-amino-1-Boc-piperidine9898.5
ATA-256-IMB(R)-3-amino-1-Boc-piperidine>99>99

Data sourced from a study on the asymmetric synthesis of 3-amino-1-Boc-piperidine using immobilized ω-transaminases. beilstein-journals.org

The reusability of these immobilized enzymes has been demonstrated over several cycles, with the biocatalyst maintaining high conversion and enantioselectivity, which is of significant interest for developing sustainable industrial-scale processes. beilstein-journals.org This biocatalytic strategy represents a greener alternative to traditional chemical methods, which often require harsh reagents and multiple steps. beilstein-journals.org The merging of biocatalysis with metal catalysis, for instance, combining gold-catalyzed alkyne hydration with a subsequent transamination step, further showcases the potential for creating efficient and sustainable one-pot syntheses for valuable chiral amines. chemrxiv.org

In addition to biocatalysis, the use of environmentally friendly solvents is a cornerstone of green chemistry. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. Research has shown that the hydrogenation of pyridine derivatives to their corresponding piperidines can be effectively carried out in water using a heterogeneous cobalt catalyst. nih.gov Furthermore, some patented synthetic routes for this compound itself utilize water as a reaction solvent, demonstrating the applicability of greener solvents in the production of this specific compound. google.com

The use of recyclable heterogeneous catalysts, such as palladium on charcoal (Pd/C), is another key aspect of sustainable piperidine derivatization. These catalysts are employed in hydrogenation reactions, for example, in the debenzylation step to produce this compound from its N-benzyl protected precursor. google.comchemicalbook.com The ease of separation of these catalysts from the reaction mixture allows for their reuse, reducing waste and cost.

Applications in Medicinal Chemistry and Drug Discovery Utilizing the 4 Amino 1 Boc Piperidine Scaffold

Design and Synthesis of Pharmacologically Active Compounds

The unique architecture of 4-amino-1-Boc-piperidine, featuring a stable yet readily deprotectable Boc group, facilitates its use as an intermediate in multi-step syntheses. ontosight.ai This allows chemists to introduce various functional groups to create tailored compounds with specific biological activities, targeting conditions from pain and inflammation to neurological disorders and cancer. chemimpex.comchemimpex.com

Development of Analgesic and Anti-inflammatory Agents

The this compound framework is instrumental in the development of novel analgesic and anti-inflammatory agents. ontosight.ai Its derivatives are key intermediates in synthesizing compounds with potential therapeutic benefits for pain management. chemimpex.com For instance, the related scaffold, this compound-4-carboxamide, is explicitly used in the creation of new analgesics and anti-inflammatory drugs. chemimpex.com

A significant application is in the synthesis of Adaptor-Associated Kinase 1 (AAK1) inhibitors for treating neuropathic pain. In one study, 4-(N-Boc-amino)-piperidine was a key reagent in the synthesis of pyrrolo[2,1-f] chemimpex.comCurrent time information in Bangalore, IN.triazine-based inhibitors. researchgate.net The resulting compounds showed potency in inhibiting AAK1, a kinase implicated in pain pathways. researchgate.net The synthesis involved a multi-step process where the piperidine (B6355638) nitrogen was crucial for forming a key bond in the final inhibitor structure. researchgate.net

Furthermore, derivatives of 4-aminopiperidine-4-carboxylic acid, which can be prepared from the this compound scaffold, have been utilized in the efficient synthesis of potent opioid analgesics like carfentanil and remifentanil through multi-component reactions such as the Ugi reaction. researchgate.net

Creation of Neuroactive Agents for Neurological Disorders

The piperidine ring is a common feature in many centrally acting agents, and the this compound scaffold provides a reliable entry point for synthesizing novel neuroactive compounds. Derivatives such as 1-Boc-4-(4-aminophenyl)piperidine and this compound-4-carboxamide are employed as intermediates in the development of pharmaceuticals targeting neurological disorders. chemimpex.comchemimpex.com These building blocks enable the exploration of new therapeutic avenues in drug discovery for complex central nervous system conditions. chemimpex.com The versatility of the scaffold allows for the creation of ligands for various receptors, including those in the serotoninergic and dopaminergic systems, which are critical targets for treating neuropsychiatric and neurodegenerative diseases. mdpi.com

Exploration in Anticancer Therapy

The this compound moiety is a cornerstone in the design of numerous anticancer agents, serving as a key intermediate for compounds that inhibit tumor growth and progression. ontosight.aichemicalbook.com Its utility spans the development of inhibitors for various cancer-related targets, including bromodomains, cell cycle regulators, and protein kinases. chemicalbook.comfishersci.at

This compound is a frequently used reagent in the synthesis of bromodomain and extra-terminal domain (BET) inhibitors, a class of epigenetic modulators with significant potential in oncology. chemicalbook.comfishersci.atgoogle.com BET proteins are readers of histone acetylation and play a crucial role in regulating the transcription of key oncogenes. google.com

In the development of selective inhibitors for the second bromodomain (BD2) of the BET family, derivatives of 4-amino-3-hydroxybenzoic acid were coupled with protected diamines, showcasing a strategy that can be adapted from the aminopiperidine scaffold. acs.org Another approach utilized (R)-3-Amino-1-Boc-piperidine, a closely related chiral precursor, to prepare potent CBP/P300 bromodomain inhibitors. sigmaaldrich.com A patent for BET bromodomain inhibitors describes the use of this compound in a multi-step synthesis to create complex heterocyclic systems that demonstrate inhibitory activity. google.com

Examples of Bromodomain Inhibitor Scaffolds Derived from Aminopiperidines
Starting Material/ScaffoldTargetTherapeutic GoalReference
This compoundBET BromodomainsAnticancer Therapy google.com
(R)-3-Amino-1-Boc-piperidineCBP/P300 BromodomainsAnticancer Therapy sigmaaldrich.com
4-amino-3-hydroxybenzoic acid derivatives (related strategy)BET Bromodomain 2 (BD2)Selective Anticancer Therapy acs.org

The utility of this compound extends to the synthesis of compounds that inhibit the cell cycle in cancer cells, particularly in hepatocellular carcinoma (HepG2). chemicalbook.comfishersci.at Research has focused on developing novel N-(piperidine-4-yl)benzamide derivatives, which are synthesized from the parent scaffold, as potential antitumor agents. nih.gov

In one study, a series of these derivatives was evaluated for activity against HepG2 cells. Compound 47 from this series emerged as a particularly potent agent with an IC₅₀ value of 0.25 μM. nih.gov Further mechanistic studies using Western blot analysis revealed that this compound induced cell cycle arrest. It was shown to inhibit the expression of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb) while increasing the levels of p21, p53, Rb, and phospho-AMPK, indicating that its anticancer activity is mediated through the induction of cell cycle arrest via a p53/p21-dependent pathway. nih.gov

Activity of N-(piperidine-4-yl)benzamide Derivative in HepG2 Cells
CompoundActivity Metric (IC₅₀)Cell LineMechanism of ActionReference
Compound 47 (N-(piperidine-4-yl)benzamide derivative)0.25 μMHepG2Induces cell cycle arrest via p53/p21-dependent pathway nih.gov

Kinases are critical targets in cancer therapy, and the this compound scaffold is integral to designing inhibitors for several important kinases.

Protein Kinase B (Akt) Inhibitors: The Akt signaling pathway is frequently deregulated in cancer. acs.org Researchers have developed potent and selective inhibitors of Akt using the this compound framework. A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were identified as potent, orally bioavailable inhibitors of Akt. acs.orgnih.gov These compounds demonstrated strong inhibition of tumor growth in human tumor xenograft models. acs.org

IRAK-4 Inhibitors: Interleukin-1 receptor-associated kinase 4 (IRAK-4) is another kinase target where this compound has been used as a key building block. In the synthesis of a series of imidazo[1,2-a]pyridines, the Boc-protected aminopiperidine was introduced into the core structure via a microwave-assisted reaction, leading to compounds with nanomolar inhibitory concentrations against IRAK-4. sci-hub.se

SIRT2 Inhibitors: The scaffold has also been used as a starting material in the synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which act as inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in cancer and other diseases. sigmaaldrich.comsigmaaldrich.com

Kinase Inhibitors Developed Using the this compound Scaffold
Kinase TargetCompound ClassSignificanceReference
Protein Kinase B (Akt)4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidesPotent, orally bioavailable anticancer agents acs.orgnih.gov
IRAK-4Imidazo[1,2-a]pyridinesInhibitors with IC₅₀ values in the nanomolar range sci-hub.se
Sirtuin 2 (SIRT2)N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamidesPotential therapeutics targeting histone deacetylases sigmaaldrich.com

Synthesis of Antiviral Agents, including HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors

The this compound scaffold has been instrumental in the design of novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1 infections. uef.fibohrium.com These inhibitors are crucial components of highly active antiretroviral therapy (HAART). gu.se Researchers have focused on creating derivatives that exhibit high potency against both wild-type and drug-resistant strains of HIV-1.

One notable class of compounds are the piperidine-linked amino-triazine derivatives. gu.se These were designed based on the structures of existing diarylpyrimidine (DAPY) NNRTIs. The synthesis involves the sequential substitution of 2,4,6-trichloro-1,3,5-triazine with 2,4,6-trimethylaniline (B148799) and then this compound. gu.se Subsequent modifications led to a series of compounds with potent anti-HIV activity. For instance, compound 6b3 from one such study demonstrated an EC50 value of 4.61 nM against wild-type HIV-1, with a high selectivity index of 5945. gu.se These compounds also showed significant activity against the K103N/Y181C resistant mutant strain of HIV-1. gu.se

Another promising series of NNRTIs based on the this compound scaffold are the dihydrothiopyrano[3,2-d]pyrimidine derivatives. google.com In the synthesis of these compounds, this compound is reacted with a suitable intermediate, followed by deprotection of the Boc group and subsequent reaction with various benzyl (B1604629) chlorides or bromides. google.com One of the most potent compounds identified in this series, 23h , exhibited exceptional antiviral activity with EC50 values ranging from 3.43 to 21.4 nmol/L against a panel of HIV-1 strains. google.com Notably, compound 23h was significantly more potent than the first-line drugs efavirenz (B1671121) and etravirine (B1671769) against challenging double-mutant strains like F227L + V106A and K103N + Y181C. google.com

The this compound scaffold has also been utilized in the synthesis of piperidinylamino-diarylpyrimidine (pDAPY) derivatives, which have shown potential as potent HIV-1 NNRTIs. uef.finih.gov Furthermore, novel galloyl derivatives with HIV-1 RNase H inhibitory activity have been synthesized using this scaffold, with some compounds showing IC50s in the sub- to low-micromolar range. nih.gov

CompoundTargetActivity (EC50/IC50)Cell Line/StrainReference
Piperidine-linked amino-triazine (6b3)HIV-1 RT (Wild-Type)4.61 nMMT-4 cells gu.se
Piperidine-linked amino-triazine (6b3)HIV-1 RT (K103N/Y181C)Low micromolar rangeMT-4 cells gu.se
Dihydrothiopyrano[3,2-d]pyrimidine (23h)HIV-1 RT (Wild-Type)3.43 nMMT-4 cells google.com
Dihydrothiopyrano[3,2-d]pyrimidine (23h)HIV-1 RT (F227L + V106A)21.4 nMMT-4 cells google.com
Galloyl derivative (II-25)HIV-1 RNase H0.72 µMHIV-1BH10 RT nih.gov

Identification of Muscarinic M3 Receptor Antagonists

The this compound scaffold has been a cornerstone in the development of selective muscarinic M3 receptor antagonists. mdpi.comlookchem.comelte.hu These antagonists are of significant interest for the treatment of various conditions, including chronic obstructive pulmonary disease (COPD) and overactive bladder. elte.hu

A series of 4-amino-piperidine derivatives were synthesized and evaluated for their affinity towards the human M3 muscarinic receptor. mdpi.comlookchem.com Through chemical modifications, researchers were able to develop compounds with high affinity, with Ki values for the human M3 receptor reaching as low as 1 nM. mdpi.comlookchem.com These compounds also exhibited variable selectivity (3- to 40-fold) over the human M2 receptor. mdpi.comlookchem.com For example, compound 2 from a published study demonstrated potent anticholinergic properties in vitro on guinea pig bladder and ileal strips, with pA2 values of 8.3 and 8.6, respectively, indicating a competitive antagonism at M3 muscarinic receptors. mdpi.comlookchem.com

Further research led to the identification of a novel class of 4-aminomethylpiperidine derivatives as highly potent and selective M3 muscarinic receptor antagonists. By exploring the structure-activity relationship of the cationic amine core, a compound designated as 14a was developed. This compound exhibited a Ki of 0.30 nM for the M3 receptor and demonstrated over 100-fold selectivity against other muscarinic receptor subtypes (M1, M2, M4, and M5). The high selectivity of this compound was rationalized through computational docking studies into the transmembrane domains of the M3 receptor.

CompoundTargetAffinity (Ki)Functional Potency (pA2)Selectivity (M2/M3)Reference
Compound 2Human M3 Receptor~1 nM8.3 (bladder), 8.6 (ileum)3- to 40-fold mdpi.comlookchem.com
Compound 14aHuman M3 Receptor0.30 nMNot Reported1600-fold

Research into CCR5 Receptor Inhibitors

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells. As such, CCR5 antagonists represent a significant class of antiviral drugs. This compound has been identified as a potent inhibitor of the CCR5 receptor and serves as a key intermediate in the synthesis of novel CCR5 antagonists. nih.govharvard.edu

The inhibitor binding site for compounds derived from this compound has been determined to be the CCR5 receptor on the surface of hematopoietic cells. nih.govharvard.edu These compounds have been shown to inhibit the replication of HIV in infected patients. nih.gov

Optimization efforts on lead compounds have led to the discovery of novel piperidine series of CCR5 antagonists. For instance, structure-activity relationship (SAR) studies on a series of oximino-piperidino-piperidine amides resulted in the identification of SCH 351125 (1 ), a potent and selective CCR5 antagonist with a Ki of 2 nM against RANTES binding. acs.org This compound also demonstrated subnanomolar activity in blocking viral entry and showed excellent antiviral potency against a panel of primary HIV-1 isolates. acs.org

CompoundTargetActivity (Ki/IC50)Reference
SCH 351125 (1)CCR52 nM (Ki) acs.org
4-Hydroxypiperidine derivative (6k)CCR5Improved potency from lead nih.gov
Piperidine derivative (10h)CCR511 nM (IC50) nih.gov

Modulation of Integrin Receptors (e.g., α4β1 Integrin)

Integrins are a family of cell adhesion receptors that play a vital role in various physiological and pathological processes, including inflammation and cancer. The α4β1 integrin, also known as very late antigen-4 (VLA-4), is a particularly attractive therapeutic target due to its involvement in leukocyte trafficking and autoimmune diseases.

While not directly using the this compound scaffold, related aminoproline-based cyclopeptidomimetics have been designed to target α4β1 integrin. These studies provide a blueprint for how the piperidine scaffold could be incorporated into such designs. These peptidomimetics often include key recognition sequences for α4β1 integrin. In one study, a cyclic peptidomimetic, c[Amp(MPUPA)Val-Asp-Leu] , was found to act as a submicromolar agonist, increasing the adhesion of Jurkat cells (which constitutively express α4β1) to VCAM-1. This highlights the potential of using constrained scaffolds to modulate integrin function.

Further research has led to the discovery of potent agonists of α4β1 integrin by synthesizing cyclopeptides containing the Leu-Asp-Val (LDV) recognition motif. These findings suggest that piperidine-based scaffolds could be employed to create novel modulators of α4β1 integrin with potential therapeutic applications in inflammatory disorders.

Design of Antimycobacterial Agents

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has created an urgent need for new antimycobacterial drugs. The piperidine scaffold, accessible from this compound, has been explored for the development of novel agents against Mtb.

In one study, a series of naphthalimide–thiourea derivatives were synthesized and evaluated for their antimicrobial activity. When the piperazine (B1678402) ring in a lead compound was replaced with a this compound ring, the resulting compounds, such as 13d and 13e , showed antibacterial activity with Minimum Inhibitory Concentrations (MICs) of 0.25 μg/mL and 0.5 μg/mL, respectively, against Staphylococcus aureus. mdpi.com Several compounds from this broader study also exhibited inhibitory activity against Mtb with MICs ranging from 8 to 64 μg/mL. mdpi.com

Another study focused on piperidine-4-carboxamides as a new class of DNA gyrase inhibitors. While the lead compound, 844 , had an MIC of 1.5 μM, modifications led to analogues with improved activity against various nontuberculous mycobacteria (NTM) strains. For example, compounds 5l and 5r showed improved potency against most strains of M. abscessus compared to the lead compound.

A separate investigation into IMB-070593 derivatives containing a substituted benzyloxime moiety yielded compounds with considerable activity against Mtb. lookchem.com Compound 19l was found to be particularly potent, with an MIC of 0.125 µg/mL against M. tuberculosis H37Rv, making it 2-4 fold more active than the parent compound and the standard drugs ciprofloxacin (B1669076) and levofloxacin. lookchem.com

Compound SeriesTarget OrganismKey Compound(s)Activity (MIC)Reference
Naphthalimide–thiourea derivativesS. aureus13d0.25 µg/mL mdpi.com
Naphthalimide–thiourea derivativesM. tuberculosis4r, 9b, 9j8 µg/mL mdpi.com
Piperidine-4-carboxamidesM. abscessus5l, 5rImproved potency vs lead
IMB-070593 derivativesM. tuberculosis H37Rv19l0.125 µg/mL lookchem.com

Investigation of Molecular Targets and Biological Pathways

Beyond its direct application in synthesizing potential drug candidates, the this compound scaffold is a valuable tool for investigating the roles of specific molecular targets and biological pathways in disease. By creating derivatives that selectively inhibit certain enzymes or receptors, researchers can probe their functions and validate them as therapeutic targets.

Studies on Enzyme Inhibition (e.g., SIRT2, IκB Kinase)

SIRT2 Inhibition

Sirtuin 2 (SIRT2) is a member of the sirtuin family of protein deacetylases and has emerged as a potential therapeutic target for neurodegenerative diseases and cancer. uef.fiharvard.edu this compound has been used as a starting material in the synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which act as SIRT2 inhibitors. uef.finih.gov

In an effort to develop more potent and selective SIRT2 inhibitors, a series of these tryptamide derivatives were synthesized and evaluated. elte.hu The design was based on a hit compound from virtual screening. By simplifying the structure and exploring the structure-activity relationship, a compound designated as [S]-7e was identified. This compound exhibited an IC50 of 47 μM against SIRT2 and showed selectivity for this sirtuin isoform. elte.hu Further studies on mechanism-based inhibitors have led to the development of even more potent and selective SIRT2 inhibitors, with some compounds showing low nanomolar target engagement. harvard.edu

IκB Kinase Inhibition

The IκB kinase (IKK) complex is a central regulator of the NF-κB signaling pathway, which is implicated in inflammation and cancer. Selective inhibition of IKK isoforms is a key area of research. While not always starting directly from this compound, many IKK inhibitors incorporate a 4-aminopiperidine (B84694) core.

For example, a study on 4-substituted pyrrolo[2,3-d]pyrimidines led to the identification of selective inhibitors of IKKα. nih.gov One such compound, 48 , exhibited an IC50 of 8.8 μM for the inhibition of FCS-stimulated phosphorylation of p100, a downstream target of IKKα. nih.gov These inhibitors have proven to be valuable chemical tools for dissecting the distinct roles of IKKα and IKKβ in cellular signaling.

Compound SeriesTarget EnzymeKey CompoundInhibitory Activity (IC50/Ki)Reference
N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamidesSIRT2[S]-7e47 µM (IC50) elte.hu
4-Substituted pyrrolo[2,3-d]pyrimidinesIKKα488.8 µM (IC50) nih.gov
4-Substituted pyrrolo[2,3-d]pyrimidinesIKKα4713.9 µM (IC50) nih.gov

Analysis of Receptor Binding and Modulation Mechanisms

One significant area of application is in the development of HIV-1 inhibitors. The this compound scaffold is used to construct molecules that target the C-C chemokine receptor type 5 (CCR5), a co-receptor essential for the entry of the most common strains of HIV-1 into host cells. chemicalbook.com By inhibiting this receptor, these compounds can block the virus from infecting immune cells. chemicalbook.com

In the field of oncology, this scaffold is integral to the synthesis of inhibitors for Protein Kinase B (PKB, also known as Akt). nih.gov PKB is a key enzyme in signaling pathways that promote cell proliferation and survival, and its dysregulation is common in many cancers. nih.gov Derivatives have been designed as ATP-competitive inhibitors of PKB. nih.govacs.org The mechanism for selectivity over other closely related kinases, such as PKA, has been attributed to subtle differences in the receptor's binding site. For instance, a single amino acid difference between PKB and PKA can cause a conformational change in how the inhibitor binds, directing parts of the molecule into less favorable regions in PKA and thus conferring selectivity. nih.govacs.org

Furthermore, derivatives of this compound have been investigated as modulators of opioid receptors, with some compounds showing potent and selective activity at kappa opioid receptors, suggesting potential applications in pain management. Other related compounds have been identified as potent antagonists of the M2 muscarinic receptor, indicating their potential use in conditions mediated by this receptor. google.com

Influence on Cell Cycle Regulation and Gene Expression

The therapeutic effects of compounds derived from this compound are often rooted in their ability to influence fundamental cellular processes like cell cycle progression and gene expression.

A notable application is in the creation of anti-tumor agents. The scaffold has been used to synthesize inhibitors of the HepG2 (human liver cancer) cell line's cell cycle. fishersci.co.ukchemicalbook.com This inhibition is often achieved by targeting key regulatory proteins. For example, by inhibiting PKB, these compounds disrupt the downstream signaling cascade that promotes progression through the cell cycle and protein translation, ultimately leading to a halt in cancer cell proliferation. nih.gov Some derivatives have also been found to inhibit the production of cytokines like interleukin-2, which are necessary for the division and growth of certain immune cells, a mechanism that can be harnessed in both cancer and immunology. chemicalbook.com A related compound was noted to affect cellular processes by modulating specific signaling pathways and gene expression.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For derivatives of this compound, extensive SAR campaigns have been conducted to understand how chemical modifications translate into changes in biological activity.

Systematic Exploration of Functional Group Tolerances

Systematic exploration of which functional groups are tolerated at various positions on the scaffold is a cornerstone of medicinal chemistry. In the development of inhibitors for the Hepatitis C Virus (HCV), a broad exploration of functionality was conducted on the linker and aryl ring connected to the 4-amino-piperidine core. nih.gov This allowed researchers to identify which groups enhanced antiviral potency and improved metabolic properties. nih.gov Similarly, in the development of Protein Kinase B (PKB) inhibitors, a wide range of substituted benzyl analogues were synthesized to probe the effects of different lipophilic groups on inhibitory activity and selectivity. nih.govacs.org These studies revealed that the scaffold is tolerant to a variety of substitutions, though potency and selectivity can be highly sensitive to the nature and position of these groups. For instance, in a series of inhibitors for a Mycobacterium tuberculosis enzyme, halogen substitutions on a phenyl ring were investigated, with 4-bromo and 3-bromo derivatives showing potent inhibition. nih.gov

The following table summarizes SAR findings for a series of HCV assembly inhibitors derived from a 4-aminopiperidine scaffold, highlighting the exploration of different linkers and phenyl ring substitutions.

Compound IDLinker 'A' and Ring 'B' Modification (R)EC50 (μM)CC50 (μM)
54-chlorobenzyl1.12 ± 0.17> 25
64-methylbenzyl1.11 ± 0.28> 25
74-fluorobenzyl1.18 ± 0.18> 25
123,4-dichlorobenzyl0.72 ± 0.13> 25
252,4-dichlorobenzyl0.43 ± 0.05> 25

Data sourced from a study on HCV assembly inhibitors. nih.gov EC50 represents the concentration for 50% of maximal effect, and CC50 represents the cytotoxic concentration for 50% of cells.

Impact of Piperidine Ring Substitutions on Biological Activity

Modifications directly on the piperidine ring or its substituents have a profound impact on biological activity. An SAR study on HCV inhibitors specifically explored substitutions on the piperidine ring itself. nih.gov This involved replacing the Boc-protected nitrogen with various other groups to assess the impact on potency and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. nih.gov In the context of anti-HIV agents, the substituted piperidine ring was found to sit between key amino acid residues (Y318 and V106) in the non-nucleoside inhibitor binding pocket of the reverse transcriptase enzyme. kuleuven.be The nature of the substituent on the piperidine nitrogen directly influences how the molecule fits into this pocket and interacts with surrounding residues. kuleuven.be For opioid receptor modulators, modifications to a cyclopropylmethyl group attached to the piperidine nitrogen were found to significantly alter receptor affinity and selectivity.

The table below details the biological activity of HCV inhibitor analogs with modifications around the piperidine ring.

Compound IDPiperidine Ring Modification (R)EC50 (μM)CC50 (μM)
66Cyclobutyl0.04 ± 0.0110.02 ± 1.15
67Cyclopentyl0.13 ± 0.0221.80 ± 2.60
68Cyclohexyl0.13 ± 0.02> 25
70Tetrahydropyranyl0.08 ± 0.01> 25

Data sourced from a study on HCV assembly inhibitors. nih.gov

Conformational Effects on Binding Specificity and Potency

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with a biological target. The piperidine ring typically adopts a chair conformation, and the orientation of its substituents can dictate binding affinity and specificity. researchgate.net In the development of PKB inhibitors, selectivity against the related kinase PKA was highly dependent on the conformation of the bound ligand. nih.govacs.org A more flexible linker between the piperidine and a phenyl group led to a loss of selectivity, presumably because the added flexibility allowed the molecule to adopt a conformation that could also fit into the PKA active site. nih.gov

Conversely, introducing conformational rigidity can be a beneficial strategy. A cyclopropylmethyl group on the piperidine nitrogen was noted to contribute to conformational rigidity, which is often a desirable feature in drug candidates. Studies on the N-Boc group itself have shown that it can undergo rotation, and this dynamic behavior can influence how the molecule presents itself to a binding partner. researchgate.netacs.org The conformation of the piperidine ring relative to other parts of the molecule, such as a connected bicyclic system, has been identified as a key factor in determining selectivity. nih.gov

Computational Approaches and Molecular Modeling in Drug Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, providing insights that guide the synthesis and testing of new compounds. For derivatives of this compound, these approaches have been used to predict and rationalize biological activity.

Molecular docking studies have been employed to understand how these molecules bind to their targets. For example, potent anti-HIV compounds derived from the scaffold were docked into the non-nucleoside inhibitor binding pocket of HIV-1 reverse transcriptase. kuleuven.be This modeling revealed key hydrogen bond interactions between the inhibitor and amino acid residues like K101 and E138, and it helped explain how specific substituents on the piperidine ring could be oriented toward the solvent-exposed region to improve properties. kuleuven.be

Density Functional Theory (DFT) has been used to study the electronic structure and conformational preferences of related piperidine compounds. acs.orgresearchgate.net These calculations can determine optimized molecular geometries and the energies of frontier molecular orbitals (HOMO and LUMO), which provide insight into the molecule's reactivity and charge transfer characteristics. researchgate.net Potential Energy Scan (PES) studies have also been used to investigate the conformational landscape of the molecule, identifying the most stable shapes. researchgate.net Such computational work, combined with experimental data from X-ray crystallography of inhibitors bound to their target proteins, provides a powerful, atomic-level understanding of the structure-activity relationships that govern drug efficacy. nih.govresearchgate.net

In Silico Design of this compound Based Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability and bioavailability. smolecule.comnih.gov The this compound scaffold is utilized in the computational design of peptidomimetics to introduce conformational constraints and present side-chain functionalities in specific spatial orientations, mimicking the secondary structures of peptides. acs.org

In silico approaches are instrumental in designing these peptidomimetics. Computational modeling and conformational analysis are employed to explore the three-dimensional space that derivatives of this compound can occupy. acs.org This allows researchers to design molecules that can effectively mimic the binding interface of a natural peptide ligand to its protein target. For instance, the piperidine ring can serve as a rigid core to which various amino acid side-chain mimics can be attached. By incorporating this scaffold, researchers can create peptidomimetics with reduced flexibility compared to linear peptides, which can lead to higher binding affinity and selectivity for the target protein. nih.gov

A common strategy involves using the this compound as a scaffold to construct molecules that can replicate the key interactions of a peptide. For example, in the design of inhibitors for enzymes like MurE, which is involved in bacterial cell wall biosynthesis, peptidomimetic libraries are created. researchgate.net Computational design helps in selecting the appropriate linkers and substituents to be attached to the piperidine core to maximize interactions with the enzyme's active site. researchgate.net The design process for new cyclic peptidomimetics targeting integrins, for example, has been guided by molecular modeling to create a scaffold that correctly positions the key recognizing sequences. mdpi.com

Table 1: Examples of Peptidomimetic Design Strategies

Design Approach Scaffold Feature Utilized Desired Outcome Reference Example
Global Constraint Rigid piperidine core Mimic peptide secondary structure Universal Peptidomimetics acs.org
Side-Chain Mimicry Functionalization at the 4-amino position Replicate key binding interactions MurE Inhibitor Design researchgate.net

Prediction and Evaluation of Pharmacokinetic Properties

Computational tools play a vital role in the early stages of drug discovery by predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new chemical entities. For derivatives of this compound, in silico models are used to forecast their pharmacokinetic profiles long before they are synthesized and tested in vivo.

Studies have shown that while the 4-amino-piperidine scaffold can be part of highly potent compounds, these molecules can sometimes suffer from rapid metabolism, leading to high clearance and low oral bioavailability. acs.orgnih.gov For example, a series of 4-amino-4-benzylpiperidine derivatives developed as Protein Kinase B (PKB) inhibitors were found to be extensively metabolized in vivo. acs.orgnih.gov Computational prediction of metabolic sites can help chemists design modifications to block these metabolic pathways. By varying the linker group between the piperidine and other parts of the molecule, researchers were able to develop 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides with significantly improved oral bioavailability. acs.orgnih.gov

The physicochemical properties of derivatives, which are key determinants of their pharmacokinetic behavior, are also predicted computationally. For instance, the lipophilicity (LogP) of a molecule, which influences its absorption and distribution, can be calculated. Modifications to the this compound scaffold, such as adding an isobutyryl group, can increase the hydrophobicity (LogP ~2.1) compared to other substituents. Computational methods can also predict the effects of different solvents on the electronic properties of piperidine derivatives, providing insights into their behavior in biological environments. researchgate.net

Table 2: Predicted Pharmacokinetic Properties of Piperidine Derivatives

Compound Series Predicted/Observed Property Modification Strategy Reference
4-amino-4-benzylpiperidines High clearance, low oral bioavailability Variation of the linker group acs.orgnih.gov
4-(N-Boc-Amino)-1-(isobutyryl)piperidine Increased hydrophobicity (LogP ~2.1) Addition of isobutyryl group

Simulation of Compound-Biological Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of small molecules to their biological targets. For compounds derived from this compound, these simulations provide crucial insights into their mechanism of action at an atomic level.

Molecular docking studies are frequently used to predict the binding pose of a ligand within the active site of a protein. For example, in the development of anti-HIV agents, docking studies of piperidine-substituted triazine derivatives into the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 reverse transcriptase revealed key interactions. kuleuven.be These studies showed that the mesityl moiety of the compounds fits into a hydrophobic sub-pocket, while the core structure forms hydrogen bonds with key amino acid residues like K101. kuleuven.be Similarly, docking of a 1-Benzyl-4-(N-Boc-amino)piperidine derivative was used to study its potential anticancer activity against VEGFR-2 Kinase. researchgate.net

Molecular dynamics simulations can further refine the docked poses and provide a deeper understanding of the stability of the ligand-protein complex over time. nih.gov These simulations can reveal the crucial amino acid residues that form stable interactions with the ligand. For instance, MD simulations were used to study the interactions of a potent piperidine-based Sigma 1 Receptor (S1R) agonist, helping to elucidate the binding mode and guide further structure-based optimization. nih.gov Such computational studies are essential for understanding structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors.

Table 3: Simulation of Interactions with Biological Targets

Compound Class Biological Target Simulation Method Key Findings Reference
Piperidine-substituted triazines HIV-1 Reverse Transcriptase Molecular Docking Binding in NNIBP, H-bonds with K101 kuleuven.be
1-Benzyl-4-(N-Boc-amino)piperidine VEGFR-2 Kinase Molecular Docking Prediction of anticancer activity researchgate.net
Piperidine-based S1R agonist Sigma 1 Receptor (S1R) Molecular Docking & MD Simulation Identification of crucial interacting amino acid residues nih.gov

Role As a Versatile Building Block in Broader Organic Synthesis and Advanced Materials

Utility in Complex Organic Molecule Construction

The strategic placement of the Boc protecting group on the piperidine (B6355638) nitrogen enhances the compound's stability and solubility, making it a favored intermediate in the synthesis of intricate organic molecules. chemimpex.comchemimpex.com This protection allows for selective reactions at the 4-amino position without interference from the piperidine nitrogen. Chemists leverage this feature to introduce a wide array of functional groups, facilitating the creation of tailored molecules with specific biological activities. chemimpex.com

The compound serves as a critical starting material in the synthesis of a diverse range of pharmaceutical agents. chemicalbook.comfishersci.ca For instance, it is employed in the preparation of bromodomain inhibitors and HepG2 cell cycle inhibitors, which are significant in anti-tumor research. chemicalbook.comfishersci.ca Furthermore, it is a key component in the synthesis of piperidine-substituted triazine and piperidinylamino-diarylpyrimidine (pDAPY) derivatives, which have shown potential as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). sigmaaldrich.comsigmaaldrich.com The ability to efficiently construct such complex and biologically relevant scaffolds underscores the importance of 4-Amino-1-Boc-piperidine in medicinal chemistry. chemimpex.com

Applications in Peptide and Peptidomimetic Chemistry

The field of peptide science has significantly benefited from the incorporation of this compound and its derivatives into synthetic strategies. Its rigid cyclic structure and the presence of a primary amine make it an attractive scaffold for creating novel peptide and peptidomimetic architectures with enhanced properties.

Incorporation into Peptide Coupling Reactions

This compound and its analogues are readily employed in peptide coupling reactions. chemimpex.com The primary amino group can participate in standard amide bond formation with the carboxylic acid of an amino acid or peptide, effectively integrating the piperidine ring into a peptide sequence. This process is often facilitated by standard coupling reagents used in solid-phase peptide synthesis (SPPS). rsc.orgscielo.org.mx The Boc protecting group ensures that the piperidine nitrogen does not interfere with the coupling process and can be removed under acidic conditions when desired.

A related compound, this compound-4-carboxylic acid, serves as a cyclic α,α-disubstituted amino acid. chemicalbook.com Its incorporation into peptides has been shown to induce helical structures, which can be crucial for biological activity. chemicalbook.com

Design of Cyclic and Constrained Peptidomimetics

Cyclic peptides and peptidomimetics often exhibit improved metabolic stability and receptor-binding affinity compared to their linear counterparts. This compound provides a rigid scaffold for the design of such constrained structures. mdpi.com By incorporating this moiety, chemists can create cyclic peptidomimetics with well-defined conformations. mdpi.com For example, cyclization can be achieved by forming amide bonds between the amino group of the piperidine and a C-terminal carboxyl group of a peptide chain, or through other compatible cyclization chemistries. rsc.org

Development of Rigid Scaffolds for Receptor Targeting

The defined three-dimensional structure of the piperidine ring is instrumental in the development of rigid scaffolds for targeting specific biological receptors. nih.gov By presenting pharmacophoric groups in a spatially constrained manner, these scaffolds can achieve high selectivity and affinity for their targets. For instance, derivatives of this compound have been utilized in the synthesis of potent antagonists for the gastrin-releasing peptide receptor (GRPR), which is overexpressed in several types of cancer. nih.gov The piperidine scaffold helps to orient the key binding residues in a conformation that is optimal for receptor interaction.

Contributions to Material Science Research

Beyond its applications in the life sciences, this compound has also found utility in the field of material science, particularly in the modification of polymer properties. chemimpex.com

Modification of Polymer Properties

The amino group of this compound can be used to functionalize polymers. After deprotection of the Boc group, the resulting secondary amine on the polymer backbone can be further modified, allowing for the tuning of the polymer's physical and chemical properties. This approach can be used to enhance the performance of materials for various applications, including coatings and adhesives. chemimpex.com While detailed research findings in this specific area are emerging, the fundamental reactivity of the compound suggests significant potential for creating novel polymeric materials with tailored functionalities.

Advanced Research Avenues and Future Directions for 4 Amino 1 Boc Piperidine

Emerging Synthetic Methodologies and Process Optimization

The synthesis of 4-Amino-1-Boc-piperidine and its derivatives is an area of active research, with a focus on developing more efficient, scalable, and cost-effective methods. Traditional synthetic routes often involve multiple steps with issues of low yield and the need for stringent reaction conditions. acs.org

Recent advancements have centered on streamlining these processes. For instance, reductive amination of 1-Boc-4-piperidone is a commonly employed method. mdpi.com Researchers are continuously exploring alternative reducing agents and reaction conditions to improve yields and simplify purification. One patented method describes a process starting from 4-piperidinecarboxamide, which undergoes Boc protection followed by a Hofmann rearrangement to yield the desired product. google.com This approach is highlighted for its use of readily available starting materials and potential for industrial-scale production. google.com

Another area of innovation is the use of catalytic systems. For example, palladium-catalyzed hydrogenation has been utilized for the debenzylation of N-benzyl protected precursors, offering a clean and efficient route to the final compound. chemicalbook.comgoogle.com Microwave-assisted solid-phase synthesis represents another modern approach, enabling rapid and efficient production of N-substituted piperidines. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Furthermore, chemoenzymatic methods are being investigated to produce enantiomerically pure piperidine (B6355638) derivatives. Lipase-catalyzed reactions have shown high enantioselectivity for certain N-protected piperidine esters, offering a greener and more precise synthetic tool. researchgate.net The optimization of these emerging methodologies is crucial for meeting the increasing demand for this compound in pharmaceutical development.

Exploration of Novel Pharmacological Applications and Therapeutic Areas

The versatile structure of this compound has made it a valuable starting material for the development of a diverse range of therapeutic agents. nih.gov Its derivatives have shown promise in a multitude of pharmacological areas.

One significant application is in the development of inhibitors for various enzymes. For example, it is a key starting material for synthesizing inhibitors of silent information regulator human type 2 (SIRT2), which have potential in neurodegenerative diseases. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Additionally, derivatives have been developed as potent inhibitors of HIV-1 non-nucleoside reverse transcriptase (NNRTIs), contributing to the arsenal (B13267) of anti-HIV drugs. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com More recently, research has focused on its use in creating inhibitors of hepatitis C virus (HCV) assembly, offering a novel mechanism to combat the virus. nih.gov

The piperidine scaffold is also central to the development of receptor modulators. Derivatives have been investigated as selective modulators of opioid receptors, with potential applications in pain management. In the realm of central nervous system disorders, piperidine-containing compounds are being explored for the treatment of Alzheimer's disease. nih.gov A derivative, 1-Boc-piperidine-4-carboxaldehyde, has demonstrated potential in preventing binge-eating behavior and anxiety in animal models. researchgate.net

Furthermore, the antibacterial and antifungal properties of this compound derivatives are being actively explored. mdpi.com Recent studies have shown that certain sulfonamide derivatives containing the piperidine moiety exhibit significant bactericidal activity against plant pathogenic bacteria. mdpi.com

The following table summarizes some of the key therapeutic areas where this compound derivatives have shown potential:

Therapeutic AreaTargetExample Application
Infectious Diseases HIV-1 Reverse TranscriptaseNon-nucleoside reverse transcriptase inhibitors (NNRTIs) sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Hepatitis C Virus (HCV)Assembly inhibitors nih.gov
Fungal Ergosterol BiosynthesisAntifungal agents mdpi.com
Plant Pathogenic BacteriaBactericides mdpi.com
Oncology Anaplastic Lymphoma Kinase (ALK)ALK/ROS1 dual inhibitors nih.gov
Neuroscience Opioid ReceptorsPain management
SIRT2Neurodegenerative diseases sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Beta-Secretase (BACE-1)Alzheimer's disease nih.gov
Metabolic Disorders GPR119Anti-obesity drugs researchgate.net

Challenges and Opportunities in the Industrialization and Scale-Up of Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives presents several challenges. A key issue is the cost and availability of starting materials. acs.org For instance, some synthetic routes rely on expensive and less common building blocks, which can hinder large-scale manufacturing. acs.org

Another significant challenge lies in the efficiency and safety of the synthetic process. Some established methods involve hazardous reagents or require cryogenic conditions, making them less suitable for industrial application. acs.org The purification of intermediates and the final product can also be a bottleneck, often requiring cumbersome procedures that limit throughput. acs.org For example, the removal of protecting groups like Boc can generate byproducts that complicate purification. mdpi.com

Despite these challenges, there are significant opportunities for improvement. The development of more atom-economical and step-economical synthetic routes is a primary goal. acs.org This involves designing syntheses that minimize waste and the number of reaction steps. The use of continuous flow chemistry is a promising approach to address scalability and safety concerns, allowing for better control over reaction parameters and reducing the handling of hazardous materials.

Furthermore, the optimization of reaction conditions, such as solvent choice and catalyst loading, can lead to significant improvements in yield and purity, thereby reducing the downstream purification burden. The development of robust crystallization processes is also crucial for obtaining the final product with high purity and in a form suitable for further use. google.com

The following table outlines some of the major challenges and opportunities in the industrial scale-up of this compound synthesis:

ChallengesOpportunities
High cost and limited availability of some starting materials. acs.orgDevelopment of synthetic routes from readily available and cheaper feedstocks. google.com
Use of hazardous reagents and extreme reaction conditions. acs.orgImplementation of greener and safer chemical processes, including flow chemistry.
Inefficient multi-step syntheses with low overall yields. acs.orgDesign of more atom- and step-economical synthetic strategies. acs.org
Cumbersome purification procedures. acs.orgOptimization of reaction conditions to improve purity and development of efficient crystallization methods. google.com

Integration of Interdisciplinary Research for Expanded Utility

The future development and application of this compound will increasingly rely on the integration of knowledge and techniques from various scientific disciplines. Combining computational chemistry with synthetic organic chemistry can accelerate the design and discovery of novel derivatives with desired pharmacological properties. Molecular modeling and in silico screening can help predict the binding affinity and selectivity of new compounds, guiding synthetic efforts towards the most promising candidates.

The synergy between medicinal chemistry and biology is essential for elucidating the mechanisms of action of new piperidine-based drugs and identifying new therapeutic targets. nih.gov For example, understanding the role of specific receptors or enzymes in disease pathways can inform the design of more effective and targeted therapies.

Furthermore, the field of materials science offers new avenues for the application of this compound. Its derivatives can be incorporated into polymers to modify their properties for various applications, including drug delivery systems and advanced materials. chemimpex.com The development of peptide nucleic acids (PNAs) is another area where N-substituted piperidines can play a role, contributing to advancements in diagnostics and gene therapy. rsc.orgrsc.org

The collaboration between synthetic chemists and process engineers is also crucial for overcoming the challenges of industrial scale-up. By working together, they can develop more efficient, sustainable, and economically viable manufacturing processes. This interdisciplinary approach will be key to unlocking the full potential of this compound and its derivatives in the years to come.

Q & A

Q. What are the primary analytical techniques for confirming the purity and structural integrity of 4-Amino-1-Boc-piperidine in synthetic chemistry?

To verify purity and structure, researchers should employ a combination of techniques:

  • GC-MS : For retention time locking (e.g., using tetracosane at 9.258 minutes) and mass spectral fragmentation analysis (base peaks at m/z 57, 83, 93) .
  • FTIR-ATR : To confirm functional groups (e.g., Boc carbamate C=O stretch ~1700 cm⁻¹) and amine N-H stretches .
  • HPLC-TOF : For high-resolution mass spectrometry (HRMS) validation, comparing theoretical (276.1838) and measured mass values (Δppm < 2) .
  • Melting Point Analysis : A sharp melting point range (44–48°C) supports purity .

Q. How should this compound be stored to ensure long-term stability in laboratory settings?

  • Store at 2–8°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis of the Boc group .
  • Avoid exposure to moisture, as the compound’s carbamate group is sensitive to water-mediated degradation .
  • Use desiccants in storage cabinets to maintain low humidity .

Q. What synthetic routes are commonly used to prepare this compound?

  • Boc Protection of 4-Aminopiperidine : React 4-aminopiperidine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or THF, using a base like triethylamine or DMAP .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

Advanced Research Questions

Q. How can computational modeling optimize enantioselective deprotonation reactions involving this compound?

  • Mechanistic Insights : Density functional theory (DFT) studies reveal that the pro-S hydrogen of this compound is thermodynamically less acidic, leading to moderate enantioselectivity (er = 87:13) when using chiral bases like sec-BuLi/(-)-sparteine .
  • Kinetic Control : Lower reaction temperatures (-78°C) slow competing side reactions (e.g., carbamate addition) and improve selectivity .
  • Solvent Effects : Non-polar solvents (e.g., toluene) enhance stereochemical outcomes by stabilizing transition-state complexes .

Q. What strategies resolve contradictions in regioselectivity data during functionalization of this compound?

  • Parameter Screening : Systematically vary catalysts (e.g., Pd/C vs. Rh complexes), temperatures, and protecting groups (e.g., Cbz vs. Tosyl) to identify optimal conditions .
  • Isotopic Labeling : Use deuterated analogs to track hydrogen transfer pathways and confirm regiochemical outcomes .
  • Cross-Validation : Compare NMR (¹H/¹³C), X-ray crystallography, and computational data to resolve discrepancies in substitution patterns .

Q. How is this compound applied in the synthesis of bioactive molecules, such as HIV-1 antagonists?

  • Key Intermediate : It serves as a precursor for 4-anilinopiperidine derivatives, which are critical in synthesizing CXCR4 antagonists (e.g., quinazoline-based compounds) .
  • Multi-Step Protocols :

Coupling Reactions : React with chlorinated quinazolines under microwave-assisted conditions (120°C, 15 min) .

Deprotection : Remove the Boc group using HCl in ether/DCM to generate free amines for further functionalization .

  • Structure-Activity Relationship (SAR) : Modify the piperidine ring’s substituents to modulate binding affinity and selectivity .

Methodological Guidance for Experimental Design

Q. How to design a PICO-formatted study to evaluate the efficacy of this compound in catalytic asymmetric reactions?

  • Population (P) : N-Boc-piperidine derivatives.
  • Intervention (I) : Chiral lithium amide catalysts (e.g., sec-BuLi/(-)-sparteine).
  • Comparison (C) : Alternative catalysts (e.g., Grignard reagents) or unprotected analogs.
  • Outcome (O) : Enantiomeric ratio (er), yield, and reaction rate .

Q. What FINER criteria should guide research on novel derivatives of this compound?

  • Feasible : Scale reactions from mg to gram quantities without purity loss .
  • Interesting : Explore understudied applications in neuropharmacology (e.g., opioid impurity analysis) .
  • Novel : Develop green chemistry methods (e.g., solvent-free microwave synthesis).
  • Ethical : Adhere to safety protocols (e.g., fume hood use, PPE) due to compound toxicity .
  • Relevant : Align with priorities in medicinal chemistry (e.g., HIV-1 therapeutics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1-Boc-piperidine
Reactant of Route 2
4-Amino-1-Boc-piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.